(1R)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethylamine
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Overview
Description
(1R)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethylamine is a chiral amine compound characterized by the presence of a trifluoromethoxy group and a fluorine atom on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of carbon-centered radical intermediates . Another approach is the asymmetric reduction of 4-(trifluoromethyl)acetophenone using recombinant Escherichia coli cells, which provides high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve scalable biocatalytic processes, such as the use of recombinant whole-cell catalysis in a polar organic solvent-aqueous system. This method enhances substrate concentration and yield while reducing reaction time .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The trifluoromethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Scientific Research Applications
(1R)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for pharmaceutical intermediates.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl group-containing compounds: These include trifluoromethane, 1,1,1-trifluoroethane, and hexafluoroacetone.
Fluorinated phenyl compounds: Such as 4-(trifluoromethyl)phenyl derivatives.
Uniqueness
(1R)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethylamine is unique due to its specific combination of a chiral amine, a trifluoromethoxy group, and a fluorine atom on the phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H9F4NO |
---|---|
Molecular Weight |
223.17 g/mol |
IUPAC Name |
(1R)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C9H9F4NO/c1-5(14)6-2-3-8(7(10)4-6)15-9(11,12)13/h2-5H,14H2,1H3/t5-/m1/s1 |
InChI Key |
OQTYHJQUBPHRAL-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)OC(F)(F)F)F)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC(F)(F)F)F)N |
Origin of Product |
United States |
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